N-(3-Pyridyl)-3-phenylsuccinimide
CAS No.: 69537-45-7
Cat. No.: VC1626300
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69537-45-7 |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |
| Standard InChI Key | JYHMYXSDHJOVOI-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
N-(3-Pyridyl)-3-phenylsuccinimide features a succinimide core with two key substituents: a phenyl group at the 3-position and a 3-pyridyl group attached to the nitrogen atom. This unique structural arrangement contributes to its specific chemical behavior and potential applications.
Molecular Identity and Structure
N-(3-Pyridyl)-3-phenylsuccinimide has a molecular formula of C₁₅H₁₂N₂O₂, containing 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound can be represented using various chemical notations, including SMILES (C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3) and InChI (InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2) . Its InChIKey, which serves as a unique identifier, is JYHMYXSDHJOVOI-UHFFFAOYSA-N .
The compound's structure includes a five-membered pyrrolidine-2,5-dione (succinimide) ring with a phenyl substituent at position-3 and a pyridine ring attached to the nitrogen atom. The arrangement of these functional groups contributes to the compound's three-dimensional structure and reactivity patterns.
Physicochemical Properties
The compound's predicted collision cross-section data, which provides insights into its molecular size and shape in various ionic states, is presented in Table 1 :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 253.09715 | 157.4 |
| [M+Na]⁺ | 275.07909 | 172.1 |
| [M+NH₄]⁺ | 270.12369 | 165.3 |
| [M+K]⁺ | 291.05303 | 166.3 |
| [M-H]⁻ | 251.08259 | 162.0 |
| [M+Na-2H]⁻ | 273.06454 | 166.6 |
| [M]⁺ | 252.08932 | 160.7 |
| [M]⁻ | 252.09042 | 160.7 |
These collision cross-section values provide valuable information for analytical identification and characterization of the compound using ion mobility spectrometry and mass spectrometry techniques.
Advanced Applications in Medicinal Chemistry
The unique structural features of N-(3-Pyridyl)-3-phenylsuccinimide position it as a potentially valuable scaffold for medicinal chemistry applications.
Drug Development Considerations
The structural elements of N-(3-Pyridyl)-3-phenylsuccinimide may contribute to specific pharmacological properties:
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The succinimide core provides a rigid scaffold that can present substituents in specific spatial orientations.
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The phenyl group at position-3 may engage in hydrophobic interactions with biological targets.
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The pyridyl nitrogen introduces a potential hydrogen bond acceptor site and may influence water solubility and distribution characteristics.
These features collectively contribute to the compound's potential utility in drug discovery and development efforts.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry, can be employed for the identification and quantification of N-(3-Pyridyl)-3-phenylsuccinimide. The predicted collision cross-section data available for various adducts can be valuable for its characterization using ion mobility spectrometry-mass spectrometry methods .
Future Research Directions
Structural Modifications
Future research could explore structural modifications of N-(3-Pyridyl)-3-phenylsuccinimide to develop derivatives with enhanced biological activities or specific physicochemical properties. Potential modifications include:
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Introduction of substituents on the phenyl ring to modulate electronic properties and biological activity.
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Exploration of alternative heterocyclic rings in place of the pyridyl group.
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Investigation of stereochemical aspects and their influence on biological activity.
Expanded Biological Evaluation
Comprehensive biological evaluation of N-(3-Pyridyl)-3-phenylsuccinimide and its derivatives should include:
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Anticonvulsant activity assessment in various seizure models.
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Evaluation of potential neuroprotective properties.
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Investigation of interaction with specific molecular targets.
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Assessment of pharmacokinetic properties and toxicity profiles.
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